2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine is a heterocyclic compound. Its structure includes a pyrazole ring substituted with a pyridine ring and a fluoroethyl group, offering potential reactivity and versatility in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several methods. One common route involves the reaction of 2-fluoroethylamine with 3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent like sodium borohydride, yielding the target amine.
Industrial Production Methods: : Industrial production could scale up this synthesis with optimized reaction conditions, such as increased reactant concentration, controlled temperature, and efficient catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions, including:
Oxidation: : Introducing oxygen or increasing its oxidation state.
Reduction: : Removing oxygen or adding hydrogen.
Substitution: : Replacing a substituent group with another.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or chromium trioxide.
Reduction: : Could use lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Common with halogenation reagents like N-bromosuccinimide.
Major Products Formed
Oxidation: : Formation of corresponding alcohols, ketones, or acids.
Reduction: : Formation of simpler amines or hydrocarbons.
Substitution: : Production of various substituted derivatives depending on the reactants.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: : Research into its biological activities, such as enzyme inhibition or receptor modulation.
Medicine: : Potential pharmaceutical applications, exploring its efficacy as a drug candidate or bioactive molecule.
Industry: : Applications in material science, possibly as a precursor for manufacturing polymers or other industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways: : The compound’s mechanism of action involves binding to specific molecular targets like enzymes or receptors, modulating their activity. This could affect various pathways, such as signal transduction or metabolic processes, depending on the context.
Comparison with Similar Compounds
Comparison with Other Compounds: : Compared to similar pyrazole or pyridine derivatives, 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine might offer unique reactivity or biological activity due to its specific substituent pattern.
List of Similar Compounds
2-(1-(2-Chloroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
2-(1-(2-Fluoropropyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
2-(1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Does this scratch that scientific itch?
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-4-7-17-9-11(3-5-14)12(16-17)10-2-1-6-15-8-10/h1-2,6,8-9H,3-5,7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITKZABPSKLPHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CCN)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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